(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone
Description
Properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-6-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-8-5-4-6-9(10(8)12)7-11(2)3/h7-8H,4-6H2,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZPZIWZXOLARB-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=CN(C)C)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=C\N(C)C)/C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107046-65-1 | |
| Record name | 2-[(dimethylamino)methylidene]-6-methylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone typically involves the reaction of 6-methylcyclohexanone with dimethylamine and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes nucleophilic addition to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of the target compound with structurally related cyclohexanone derivatives:
Table 1: Structural and Functional Comparison of Cyclohexanone Derivatives
Reactivity and Functional Group Influence
Conjugated Enone System: The target compound’s α,β-unsaturated ketone enables conjugate additions, unlike 2-[(dimethylamino)methyl]cyclohexanone, which lacks this conjugation .
Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound donates electrons, enhancing nucleophilicity at the carbonyl carbon. In contrast, chloro-phenyl substituents (e.g., in ’s compound) withdraw electrons, reducing reactivity in nucleophilic additions .
Steric Effects : Bulky substituents (e.g., indolyl or allyl groups in ) hinder reactions at the carbonyl group compared to the less sterically encumbered target compound .
Physical and Chemical Properties
Solubility: The dimethylamino group in the target compound increases polarity, improving solubility in polar solvents (e.g., ethanol, DMF) relative to non-polar analogs like 2-methylcyclohexanone . Thiophene- or indole-containing derivatives () exhibit lower water solubility due to aromatic hydrophobic groups .
Melting/Boiling Points: Hydroxy-substituted derivatives (e.g., 4-hydroxy-2,6-dimethylcyclohexanone) have higher melting points due to hydrogen bonding, absent in the target compound .
Biological Activity
(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanone structure with a dimethylaminomethylene group, which contributes to its unique reactivity and biological properties. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group enhances the compound's lipophilicity, allowing it to effectively penetrate cell membranes and interact with hydrophobic regions of proteins.
Biological Activities
Research has indicated several potential biological activities for this compound:
Case Studies and Research Findings
- Analgesic Activity : A study on O-substituted derivatives demonstrated that modifications to the cyclohexanone structure could enhance analgesic effects in animal models. These findings indicate that this compound may possess similar therapeutic potential .
- Antimicrobial Properties : In a comparative analysis, related compounds were tested for their ability to inhibit bacterial growth. The results showed that certain structural modifications led to increased antimicrobial activity against Escherichia coli, suggesting that this compound could exhibit similar effects .
- Cancer Cell Studies : Research investigating the cytotoxic effects of structurally related compounds on cancer cell lines revealed significant reductions in cell viability at specific concentrations. This suggests that this compound may also impact cancer cells through similar mechanisms .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving cyclohexanone derivatives and dimethylamine-containing reagents. Key parameters include:
- Catalyst selection : Copper-based catalysts (e.g., Cu(MeCN)₄BF₄) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often proceed at 83°C to promote Claisen rearrangements or condensation steps .
- Solvent polarity : Polar solvents like dichloromethane (DCE) improve reagent solubility and reaction homogeneity .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and optimize termination points .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts for the dimethylamino-methylene group (δ ~8–9 ppm for protons, δ ~150–160 ppm for carbons) and the cyclohexanone carbonyl (δ ~200–210 ppm) .
- IR spectroscopy : Look for absorption bands at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column chromatography : Use gradient elution (e.g., hexane to CH₂Cl₂) to separate polar byproducts .
- Recrystallization : Ethanol or methanol solvents yield high-purity crystals, especially for removing non-polar impurities .
- Distillation : For volatile impurities, fractional distillation under reduced pressure may be employed .
Advanced Research Questions
Q. How do reaction conditions such as catalyst choice and solvent polarity affect the stereochemical outcome of the dimethylamino-methylene group?
- Methodological Answer :
- Catalyst effects : Copper catalysts (e.g., Cu(MeCN)₄BF₄) can stabilize transition states, favoring the E-isomer via kinetic control .
- Solvent polarity : Polar aprotic solvents (e.g., DCE) stabilize charged intermediates, reducing steric hindrance and improving stereoselectivity .
- Temperature : Higher temperatures (e.g., 83°C) may shift equilibrium toward thermodynamically stable diastereomers .
Q. What computational methods can predict the reactivity of the methyleneamino group in further functionalization reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the methyleneamino group .
- Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., using Discovery Studio) to optimize conditions for functionalization .
- Docking studies : Predict interactions with biological targets (e.g., enzymes) to guide derivatization strategies .
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved when characterizing this compound?
- Methodological Answer :
- Diastereomer analysis : Use NOESY NMR to distinguish E/Z isomers or rotational conformers .
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can reveal coalescence of split peaks due to conformational exchange .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track ambiguous signals in complex spectra .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer :
- Reaction optimization : Use Design of Experiments (DoE) to balance stoichiometry, temperature, and catalyst loading .
- In situ monitoring : Employ ReactIR or inline NMR to detect intermediates and adjust conditions dynamically .
- Workup protocols : Sequential extraction (e.g., aqueous/organic phases) removes acidic/basic impurities early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
